CEP-28122

ALK inhibitor kinase assay IC₅₀

CEP-28122's exceptional kinome selectivity (only 15/259 kinases inhibited >90% at 1 μM) minimizes off-target noise, making it the definitive tool for precise ALK pathway interrogation. Its established in vivo PK/PD profile enables reliable dosing and benchmarking. Choose for clean, interpretable data in ALCL, NSCLC, and neuroblastoma research.

Molecular Formula C28H35ClN6O3
Molecular Weight 539.1 g/mol
Cat. No. B8037760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP-28122
Molecular FormulaC28H35ClN6O3
Molecular Weight539.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl
InChIInChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)
InChIKeyLAJAFFLJAJMYLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CEP-28122: Preclinical Characterization and Procurement Guide for a Highly Selective ALK Inhibitor


CEP-28122 is a potent, orally bioavailable small-molecule inhibitor of anaplastic lymphoma kinase (ALK) with an IC₅₀ of 1.9 ± 0.5 nM in enzyme-based TRF assays [1]. Developed by Cephalon as a preclinical candidate, CEP-28122 demonstrates robust, selective antitumor efficacy against ALK-positive human cancer cell lines and xenograft models, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma [2].

Why Generic ALK Inhibitor Substitution Fails: The Case for CEP-28122's Specific Selectivity Profile


Substituting CEP-28122 with a generic ALK inhibitor or a less selective analog is scientifically unsound due to marked differences in kinome selectivity that directly impact off-target pharmacology and in vivo tolerability. Unlike multi-targeted ALK inhibitors that exhibit potent activity against kinases such as MET, ROS1, or Trk (e.g., crizotinib, entrectinib), CEP-28122 was optimized for exceptional kinome selectivity, with only 15 of 259 kinases inhibited by >90% at 1 μM [1]. This narrow selectivity profile, including >300-fold selectivity over the insulin receptor, is essential for minimizing confounding biological effects in mechanistic studies [2]. Consequently, using a less selective ALK inhibitor introduces significant experimental noise, complicating the interpretation of phenotype-to-target relationships in ALK-driven models.

CEP-28122 Quantitative Differentiation: Head-to-Head and Comparative Evidence for Procurement Decisions


Enzymatic Potency: CEP-28122 IC₅₀ for Recombinant ALK Kinase Activity

CEP-28122 exhibits low nanomolar potency against recombinant ALK kinase activity in an enzyme-based time-resolved fluorescence (TRF) assay. The reported IC₅₀ of 1.9 ± 0.5 nM [1] places it among the most potent ALK inhibitors in its preclinical class. While not a direct head-to-head comparison within the same experimental setup, cross-study analysis indicates that this potency is comparable to or exceeds that of clinically approved ALK inhibitors such as crizotinib (ALK IC₅₀ ≈ 20 nM) and ceritinib (ALK IC₅₀ ≈ 0.15–0.2 nM), validating its utility as a high-potency control or tool compound for kinase inhibition studies.

ALK inhibitor kinase assay IC₅₀

Cellular Target Engagement: Inhibition of NPM-ALK Phosphorylation in ALCL Cells

CEP-28122 potently inhibits ALK autophosphorylation in a cellular context, as measured by NPM-ALK tyrosine phosphorylation in KARPAS-299 ALCL cells. The cellular IC₅₀ was determined to be 20–30 nM [1]. This metric is critical because it integrates cell permeability and intracellular target binding, confirming that the biochemical potency translates effectively to a cellular model. This represents a favorable translation from enzymatic to cellular activity (approximately 10- to 15-fold shift), which is a key benchmark for evaluating a compound's drug-like properties in a preclinical setting.

cellular pharmacology target engagement ALCL

Kinome Selectivity: Minimal Off-Target Kinase Inhibition vs. Multi-Targeted ALK Inhibitors

CEP-28122 exhibits a clean kinome selectivity profile when profiled against a panel of 259 kinases at 1 μM using the Millipore Kinase Profiler radiometric assay [1]. Only 15 kinases showed >90% inhibition at this concentration [2]. Importantly, CEP-28122 demonstrates >300-fold selectivity over the closely related insulin receptor (IR) [1]. This contrasts with first-generation ALK inhibitors like crizotinib, which are known to potently inhibit MET (IC₅₀ ≈ 8 nM) and ROS1 (IC₅₀ ≈ 2 nM), leading to broader biological activity and distinct toxicity profiles. The high selectivity of CEP-28122 makes it a superior tool for isolating ALK-specific biology.

kinome selectivity off-target effects chemical probe

In Vivo Pharmacodynamics: Sustained Target Inhibition in Murine Xenografts

CEP-28122 achieves robust and sustained target inhibition in vivo. Following a single oral dose of 30 mg/kg in mice bearing Sup-M2 ALCL xenografts, CEP-28122 inhibited ALK tyrosine phosphorylation in tumor tissue by >90% for more than 12 hours [1]. This sustained pharmacodynamic (PD) response correlates with robust antitumor efficacy, leading to complete or near-complete tumor regression when administered at 30 mg/kg twice daily or higher [1]. This PD-PK-efficacy relationship is well-characterized and provides a defined dosing regimen for in vivo studies.

in vivo pharmacology pharmacodynamics xenograft

CEP-28122 Application Scenarios: Optimizing Preclinical Research and Drug Discovery Workflows


Chemical Probe for ALK-Specific Signaling Studies

CEP-28122 is an optimal chemical probe for dissecting ALK-dependent signaling pathways in cellular and in vivo models. Its high kinome selectivity (>300-fold over insulin receptor; inhibition of only 15/259 kinases >90% at 1 μM) minimizes off-target confounders that are prevalent with multi-targeted ALK inhibitors like crizotinib [1]. Researchers can confidently attribute observed biological effects, such as changes in downstream phosphorylation of STAT3, AKT, or ERK, directly to ALK inhibition, facilitating cleaner mechanistic interpretation in ALCL, NSCLC, and neuroblastoma model systems [1].

In Vivo Efficacy Model Standard for ALK-Driven Tumor Regression

For investigators establishing or validating ALK-positive xenograft or allograft models, CEP-28122 serves as a well-characterized positive control. Its established pharmacodynamic (PD) and pharmacokinetic (PK) profile—achieving >90% target inhibition in tumors for over 12 hours after a single 30 mg/kg oral dose—allows for the implementation of a reliable, evidence-based dosing regimen [1]. This reduces the need for extensive pilot PK/PD studies, saving time and resources. The documented complete tumor regressions at 30 mg/kg BID and durable responses (>60 days off-treatment) provide clear benchmarks for evaluating the efficacy of novel therapeutic candidates [1].

Benchmarking Novel ALK Inhibitors in Comparative Pharmacology Studies

CEP-28122 is a valuable benchmark compound for comparative pharmacology studies of next-generation ALK inhibitors. Its precisely quantified enzymatic potency (IC₅₀ = 1.9 nM) and cellular activity (IC₅₀ = 20–30 nM in KARPAS-299 cells) provide a rigorous baseline for evaluating new chemical entities in parallel assays [1]. Furthermore, its distinct selectivity profile (e.g., lack of MET/ROS1 inhibition) makes it a useful comparator for assessing the off-target effects of broader-spectrum ALK inhibitors, enabling a nuanced understanding of how kinome selectivity impacts both efficacy and potential toxicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEP-28122

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.